molecular formula C26H32O14 B594718 6-O-Benzoylphlorigidoside B CAS No. 1246012-24-7

6-O-Benzoylphlorigidoside B

Cat. No.: B594718
CAS No.: 1246012-24-7
M. Wt: 568.528
InChI Key: BESOZWLCVNXHPJ-IXBILFTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Benzoylphlorigidoside B is a natural compound with the chemical formula C₂₆H₃₂O₁₄ . It belongs to the class of iridoid glycosides and is derived from the herbs of Callicarpa formosana . This compound has been the subject of scientific interest due to its potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group attached to an iridoid glycoside core. The compound’s backbone includes a cyclopentane ring system with a β-D-glucopyranosyl moiety at the C-1 position. The benzoyl group is linked to the C-6 position of the iridoid scaffold .

Scientific Research Applications

  • Isolation and Structural Elucidation

    6-O-Benzoylphlorigidoside B was isolated from the EtOH extract of the twigs and leaves of Callicarpa formosana var. formosana. Its structure was elucidated through extensive spectroscopic analysis, contributing to the understanding of naturally occurring iridoid glycosides (Wang, Xiao, Liu, & Wang, 2010).

  • Chemical Research

    The compound is part of a study focusing on new iridoid glycosides, indicating a broader interest in the chemical diversity and potential biological activities of such compounds. However, specific applications in terms of therapeutic or industrial uses are not directly addressed in this research (Wang, Xiao, Liu, & Wang, 2010).

Mechanism of Action

Target of Action

6-O-Benzoylphlorigidoside B is a type of iridoid, a class of monoterpenoids that are prevalent in the plant kingdom and have diverse biological activities

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Iridoids, in general, are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The exact mechanism by which this compound interacts with its targets and the resulting changes remains to be elucidated.

Properties

IUPAC Name

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O14/c1-12(28)40-25(2)9-16(38-21(32)13-7-5-4-6-8-13)26(34)14(22(33)35-3)11-36-24(20(25)26)39-23-19(31)18(30)17(29)15(10-27)37-23/h4-8,11,15-20,23-24,27,29-31,34H,9-10H2,1-3H3/t15-,16-,17-,18+,19-,20-,23+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESOZWLCVNXHPJ-IXBILFTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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